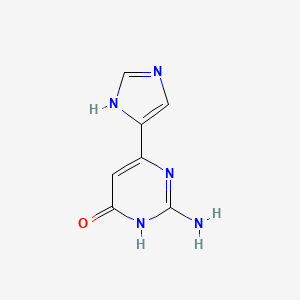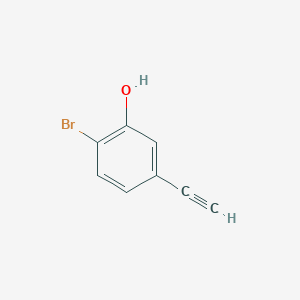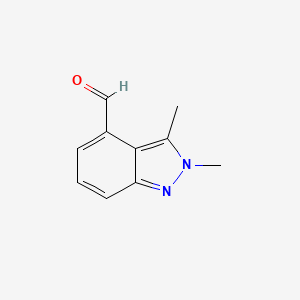
2,3-Dimethyl-2H-indazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-2H-indazole-4-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of the aldehyde group at the 4-position and the dimethyl groups at the 2 and 3 positions make this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2H-indazole-4-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of 2H-indazoles . Transition metal-catalyzed reactions, such as those involving copper or silver, are also employed to facilitate the formation of the indazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-2H-indazole-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. The aldehyde group is particularly reactive and can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group to an alcohol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups at the 2 and 3 positions can undergo electrophilic substitution reactions, often facilitated by catalysts.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted indazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Dimethyl-2H-indazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-2H-indazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The indazole ring can also interact with various receptors and enzymes, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.
2H-Indazole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position and no methyl groups.
2,3-Dimethyl-1H-indazole: Lacks the aldehyde group but has the same methyl substitutions.
Uniqueness
2,3-Dimethyl-2H-indazole-4-carbaldehyde is unique due to the specific positioning of the aldehyde group and the dimethyl substitutions. This unique structure imparts distinct reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2,3-dimethylindazole-4-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-7-10-8(6-13)4-3-5-9(10)11-12(7)2/h3-6H,1-2H3 |
InChI Key |
DDAIKNVKVYEPNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1C)C=CC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


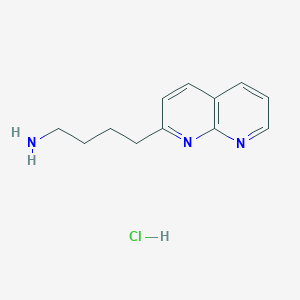

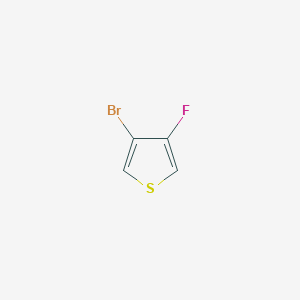
![tert-Butyl (3aR,7aR)-3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13122285.png)

![4,7-Dibromo-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13122290.png)
![(S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoicacidhydrochloride](/img/structure/B13122296.png)
![4,4,5,5-Tetramethyl-2-(4'-pentyl-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B13122299.png)
![7,18-di(quinolin-8-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13122301.png)
